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Compound of Interest

Compound Name: 2-(1H-imidazol-1-yl)benzaldehyde

Cat. No.: B132893 Get Quote

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectral data analysis for

imidazolylbenzaldehydes, a class of compounds with significant interest in medicinal chemistry

and materials science. Due to the limited availability of published experimental data for 2-(1H-
imidazol-1-yl)benzaldehyde, this document focuses on the comprehensive spectral analysis

of its well-characterized isomer, 4-(1H-imidazol-1-yl)benzaldehyde. The methodologies and

data interpretation presented herein serve as a robust framework for the analysis of related

substituted benzaldehyde compounds. This guide includes detailed experimental protocols,

tabulated spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy,

and Mass Spectrometry (MS), and visual diagrams of the molecular structure and experimental

workflow.

Introduction
N-arylated imidazoles are crucial scaffolds in a wide array of biologically active compounds,

finding applications as anticancer, anti-inflammatory, and antiviral agents. The presence of both

an imidazole ring and a reactive aldehyde group makes imidazolylbenzaldehydes versatile

precursors for the synthesis of various pharmaceutical and chemical entities. Accurate

structural elucidation through spectral analysis is a critical step in the development and quality

control of these compounds. This guide offers a deep dive into the spectral characterization of
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4-(1H-imidazol-1-yl)benzaldehyde, providing a valuable reference for researchers working with

this and similar molecular structures.

Molecular Structure
The structure of 4-(1H-imidazol-1-yl)benzaldehyde consists of an imidazole ring linked to a

benzaldehyde moiety at the para position of the phenyl ring.
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Molecular Structure of 4-(1H-imidazol-1-yl)benzaldehyde
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Caption: Molecular Structure of 4-(1H-imidazol-1-yl)benzaldehyde.
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Experimental Protocols
Synthesis of 4-(1H-imidazol-1-yl)benzaldehyde
A common and high-yield method for synthesizing 4-(1H-imidazol-1-yl)benzaldehyde involves a

copper-catalyzed Ullmann condensation reaction.

Materials:

4-Bromobenzaldehyde

Imidazole

Potassium Carbonate (K₂CO₃)

Copper(I) catalyst (e.g., Copper(I) iodide)

Aprotic solvent (e.g., Dimethylformamide, DMF)

Procedure:

To a solution of 4-bromobenzaldehyde in an aprotic solvent, add imidazole, potassium

carbonate, and a catalytic amount of a copper(I) salt.

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, cool the mixture to room temperature and dilute with water.

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the resulting crude product by column chromatography on silica gel to yield 4-(1H-

imidazol-1-yl)benzaldehyde as a solid.

Spectral Analysis Instrumentation
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NMR Spectroscopy: Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

Samples are dissolved in deuterated solvents such as Chloroform-d (CDCl₃) or Dimethyl

sulfoxide-d₆ (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).

IR Spectroscopy: Infrared spectra are obtained using an FT-IR spectrometer, often with an

Attenuated Total Reflectance (ATR) accessory for solid samples.

Mass Spectrometry: Mass spectra can be acquired using various techniques, including Gas

Chromatography-Mass Spectrometry (GC-MS) with electron impact (EI) ionization.

Spectral Data and Interpretation for 4-(1H-imidazol-
1-yl)benzaldehyde
The following sections present the spectral data for the para-isomer, which is crucial for its

structural confirmation.

¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the different types of protons and their

neighboring environments in the molecule.
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

10.05 Singlet - 1H Aldehyde (-CHO)

8.03 Doublet 8.6 2H
Aromatic (ortho

to -CHO)

7.99 Singlet - 1H Imidazole (C2-H)

7.60 Doublet 8.6 2H
Aromatic (meta

to -CHO)

7.39 Multiplet - 1H Imidazole (C5-H)

7.26 Multiplet - 1H Imidazole (C4-H)

Solvent: CDCl₃,

Frequency: 400

MHz

Interpretation:

The distinct singlet at 10.05 ppm is characteristic of an aldehyde proton.

The two doublets at 8.03 and 7.60 ppm, each integrating to 2H, indicate a para-substituted

benzene ring.

The three signals at 7.99, 7.39, and 7.26 ppm correspond to the three protons on the

imidazole ring.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum identifies the different carbon environments in the molecule.
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Chemical Shift (δ) ppm Assignment

190.48 Aldehyde Carbonyl (C=O)

141.60 Aromatic (C-N)

135.28 Imidazole (C2)

134.84 Aromatic (C-CHO)

131.48 Aromatic (CH, meta to -CHO)

131.23 Imidazole (C5)

120.97 Aromatic (CH, ortho to -CHO)

117.54 Imidazole (C4)

Solvent: CDCl₃, Frequency: 100.6 MHz

Interpretation:

The peak at 190.48 ppm is indicative of the carbonyl carbon of the aldehyde group.

The signals between 117 and 142 ppm correspond to the various sp² hybridized carbons of

the aromatic and imidazole rings.

Infrared (IR) Spectroscopy
The IR spectrum helps to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹) Intensity Assignment

3138, 3109 Weak, Medium Aromatic C-H stretch

2818, 2746 Medium
Aldehyde C-H stretch (Fermi

doublet)

1676 Strong Carbonyl (C=O) stretch

1604, 1519, 1481 Strong Aromatic C=C stretch

Technique: ATR
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Interpretation:

The strong, sharp peak at 1676 cm⁻¹ is a clear indicator of the carbonyl (C=O) stretching

vibration of the aldehyde.

The pair of medium intensity peaks at 2818 and 2746 cm⁻¹ (a Fermi doublet) is highly

characteristic of the C-H stretch of an aldehyde group.

Bands above 3100 cm⁻¹ and in the 1480-1600 cm⁻¹ region confirm the presence of aromatic

C-H and C=C bonds, respectively.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound.

m/z Assignment

172 Molecular Ion [M]⁺

Technique: GC-MS (EI)

Interpretation:

The molecular ion peak at an m/z of 172 corresponds to the molecular weight of C₁₀H₈N₂O,

confirming the molecular formula of the compound.

Predicted Spectral Data for 2-(1H-imidazol-1-
yl)benzaldehyde
While experimental data is not readily available from the conducted searches, we can predict

the key spectral features for the ortho-isomer based on its structure and by comparison with the

para-isomer.

¹H NMR: The aldehyde proton would still appear as a singlet, likely downfield (~10 ppm). The

aromatic protons would display a more complex splitting pattern due to the ortho substitution,

rather than two simple doublets. The proximity of the imidazole ring's nitrogen atoms could
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cause a slight shift in the adjacent aromatic proton (at the 3-position). The imidazole protons

would likely appear in a similar region to the 4-isomer.

¹³C NMR: The aldehyde carbonyl carbon would be in a similar region (~190 ppm). The

aromatic carbon signals would show different chemical shifts due to the change in

substitution pattern. The carbon atom of the benzene ring attached to the imidazole (C2) and

the carbon attached to the aldehyde (C1) would be significantly affected.

IR Spectroscopy: The key functional group frequencies (C=O stretch, aldehyde C-H Fermi

doublet, aromatic C=C and C-H stretches) would be present and likely at very similar

wavenumbers to the 4-isomer, as these are less sensitive to the substitution position on the

ring.

Workflow and Logical Diagrams
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and analysis of

imidazolylbenzaldehydes.
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General Experimental Workflow
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Caption: Workflow for Synthesis and Spectral Characterization.

Conclusion
This guide has detailed the spectral analysis of 4-(1H-imidazol-1-yl)benzaldehyde as a

representative example of imidazolylbenzaldehydes. The presented NMR, IR, and MS data,
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along with their interpretations, provide a clear and comprehensive picture of the molecule's

structure. The experimental protocols and workflows offer a practical guide for researchers in

the field. While direct experimental data for the 2-isomer remains elusive in the literature

searched, the provided analysis of the 4-isomer and the predictive discussion for the 2-isomer

offer a solid foundation for the characterization of this important class of compounds.

To cite this document: BenchChem. [Spectral Data Analysis: A Technical Guide to
Imidazolylbenzaldehydes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b132893#spectral-data-analysis-of-2-1h-imidazol-1-yl-
benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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